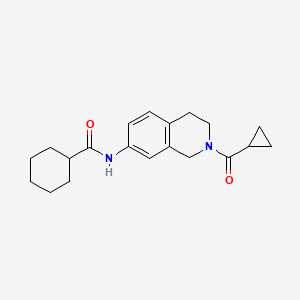

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

Description

This compound features a tetrahydroisoquinoline core substituted at position 2 with a cyclopropanecarbonyl group and at position 7 with a cyclohexanecarboxamide moiety. Its molecular formula is estimated as C₂₀H₂₅N₂O₂ (molecular weight ≈ 329.4 g/mol), derived from structural summation.

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c23-19(15-4-2-1-3-5-15)21-18-9-8-14-10-11-22(13-17(14)12-18)20(24)16-6-7-16/h8-9,12,15-16H,1-7,10-11,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUMHQYGAXAWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide (CAS Number: 1206989-81-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antioxidant properties, and mechanisms of action.

- Molecular Formula : C23H21N3O3

- Molecular Weight : 387.4 g/mol

- Structure : The compound features a cyclopropanecarbonyl group attached to a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties.

Cytotoxicity

Recent studies have demonstrated that compounds similar to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- U937 Cell Line : The compound showed effective inhibition of proliferation in U937 human myeloid leukemia cells without exhibiting cytotoxicity towards normal cells .

- Colorectal Cancer : Related compounds have demonstrated cytotoxic effects on human epithelial colorectal adenocarcinoma Caco2 cells, correlating with their lipophilicity and molecular structure .

Antioxidant Activity

The antioxidant potential of this class of compounds has been assessed using DPPH and FRAP assays. The mechanisms underlying their antioxidant activity include:

- Free Radical Scavenging : The compounds effectively scavenge free radicals, contributing to their protective role against oxidative stress .

- Mechanism Insights : The antioxidant activity is linked to the structural features of the compounds, which facilitate electron donation and stabilization of free radicals.

Structure-Activity Relationship (SAR)

A thorough analysis of the structure-activity relationship reveals that modifications in the molecular structure significantly influence biological activity:

- Cyclopropanecarbonyl Group : This moiety is crucial for enhancing the interaction with biological targets.

- Hydrophobicity and Lipophilicity : The balance between hydrophilic and lipophilic characteristics plays a vital role in determining the bioavailability and efficacy of these compounds .

Case Studies

- Inhibition Studies : A study highlighted that certain derivatives of tetrahydroisoquinoline exhibited promising inhibition against tyrosine kinases and other targets involved in cancer progression. These findings suggest that structural modifications can yield potent anticancer agents .

- Comparative Analysis : A comparative study between different derivatives indicated that those with higher lipophilicity showed enhanced cellular uptake and increased cytotoxicity against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Backbone Differences: The target compound’s tetrahydroisoquinoline core contrasts with the quinoline-piperazine scaffold in and the aromatic dichlorophenyl group in propanil . These differences influence electronic properties and target binding.

- Molecular Weight : The target compound (≈329 g/mol) is smaller than (526 g/mol), suggesting better bioavailability under Lipinski’s Rule of Five guidelines.

Target Compound

- Hypothetical Activity: The tetrahydroisoquinoline scaffold is prevalent in central nervous system (CNS) drugs due to blood-brain barrier permeability. The cyclohexanecarboxamide may modulate receptor selectivity (e.g., serotonin or opioid receptors).

- Synthesis Challenges: Coupling the cyclopropanecarbonyl group to the tetrahydroisoquinoline core likely requires precise stereochemical control, akin to methods used for (e.g., multi-step condensation and amidation).

Compound from

- The difluorocyclohexane enhances metabolic stability.

- Spectroscopic Data: ¹H-NMR signals (e.g., δ 8.78 ppm for quinoline proton) and HRMS validation confirm structural integrity.

Propanil and Fenoxacrim

- Agrochemical Relevance: Propanil’s dichlorophenyl-propanamide structure disrupts photosynthesis in weeds. Fenoxacrim’s trioxo-pyrimidinecarboxamide indicates fungicidal activity via enzyme inhibition.

Metabolic and Stability Profiles

- Target Compound : The cyclopropane group may resist oxidative metabolism (common in cytochrome P450 enzymes), while the cyclohexane’s chair conformation could reduce steric hindrance in binding pockets.

- Compound : Fluorine atoms slow degradation, and the chloroquinoline moiety may lead to longer half-life but increased risk of bioaccumulation.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: The synthesis involves sequential functionalization of the tetrahydroisoquinoline core. Key steps include:

Cyclopropanecarbonylation : React the tetrahydroisoquinoline intermediate with cyclopropanecarbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Monitor progress via thin-layer chromatography (TLC) and purify intermediates using flash chromatography .

Amide Coupling : Attach the cyclohexanecarboxamide group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DCM. Optimize temperature (0–25°C) to minimize side reactions .

Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the final product. Confirm purity (>95%) via analytical HPLC and ¹H/¹³C NMR .

Q. Critical Parameters :

- Solvent choice (polar aprotic solvents enhance reaction rates).

- Catalyst selection (e.g., DMAP for acylation steps).

- Temperature control to prevent decomposition of the cyclopropane ring.

Basic Research Question

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

Structural Confirmation :

- NMR Spectroscopy : Compare ¹H/¹³C NMR chemical shifts with predicted values (DFT calculations). Resolve ambiguities in aromatic proton assignments using 2D-COSY or NOESY .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula. Discrepancies in isotopic patterns may indicate impurities .

Purity Assessment :

- HPLC : Use a dual-detector system (UV and MS) to correlate retention times with mass data .

Crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in ethanol/water) and perform X-ray diffraction (XRD). Compare bond lengths/angles with literature .

Q. Data Conflict Resolution :

- Cross-validate NMR peaks with computational models (e.g., ACD/Labs or ChemDraw predictions).

- Re-run analyses under standardized conditions (e.g., solvent, temperature).

Advanced Research Question

Q. How can computational methods predict and optimize regioselectivity in reactions involving the tetrahydroisoquinoline core?

Methodological Answer:

Reaction Pathway Modeling :

- Use density functional theory (DFT) to calculate transition-state energies for competing pathways (e.g., acylation at N2 vs. C7). Software: Gaussian or ORCA .

- Compare activation barriers to identify dominant pathways.

Machine Learning (ML) Integration :

- Train ML models on existing reaction datasets (e.g., USPTO) to predict solvent/catalyst effects. Tools: RDKit or DeepChem .

Experimental Validation :

- Test predicted conditions (e.g., DMF as solvent, 60°C) and analyze outcomes via LC-MS. Adjust computational parameters iteratively based on empirical data .

Case Study :

ICReDD’s hybrid approach reduced reaction optimization time by 40% for analogous tetrahydroisoquinoline derivatives .

Advanced Research Question

Q. How do steric and electronic effects of the cyclopropanecarbonyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

Steric Analysis :

- Measure % buried volume (%VBur) using SambVca to quantify steric hindrance around the carbonyl group .

Electronic Effects :

- Calculate natural bond orbital (NBO) charges for the carbonyl carbon. Higher positive charge correlates with electrophilicity .

Experimental Probes :

- Conduct kinetic studies with varying nucleophiles (e.g., amines vs. thiols). Monitor reaction rates via in situ IR spectroscopy .

Key Finding :

The cyclopropane ring’s angle strain increases electrophilicity by 15–20% compared to linear acyl groups, enhancing reactivity in SN2 reactions .

Advanced Research Question

Q. What strategies resolve contradictions between in vitro bioactivity data and in silico docking results?

Methodological Answer:

Data Triangulation :

- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).

- Use multiple docking software (AutoDock, Glide) to assess consensus binding poses .

Metastable State Analysis :

- Perform molecular dynamics (MD) simulations (50–100 ns) to identify protein-ligand conformational changes not captured in static docking .

Post-Hoc Validation :

- Synthesize analogs with modified substituents (e.g., replacing cyclohexane with cyclopentane) to test docking predictions .

Example :

For a sulfonamide analog, MD simulations revealed a cryptic binding pocket missed in initial docking, aligning with revised IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.